molecular formula C20H23N3O5S2 B2513035 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 1396867-69-8

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2513035
CAS No.: 1396867-69-8
M. Wt: 449.54
InChI Key: WYYCXMMMAYMVCB-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide , also known as a thiazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiazinane ring
  • A benzenesulfonamide moiety
  • An oxopyrrolidine substituent

This structural diversity is believed to contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could bind to receptors, altering their activity and influencing physiological responses.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that thiazine derivatives exhibit significant antimicrobial properties. For instance, sulfonamide compounds are known to inhibit bacterial growth by targeting folic acid synthesis pathways.

Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer activity. It is hypothesized that the thiazine ring facilitates interactions with DNA or proteins involved in cell cycle regulation.

Cardiovascular Effects

Research on related sulfonamides has demonstrated effects on cardiovascular parameters. For example, some derivatives have been shown to reduce perfusion pressure in isolated heart models, indicating potential applications in treating hypertension.

Case Studies and Research Findings

StudyFindings
Leblond & Hoff (1994)Investigated the effects of benzenesulfonamide derivatives on heart rate in rat models, noting significant reductions in perfusion pressure with specific compounds.
Wu et al. (1999)Reported that certain sulfonamide derivatives act as endothelin receptor antagonists, which could mitigate pulmonary hypertension.
Schwartz et al. (1995)Found that a sulfonamide derivative inhibited carbonic anhydrase, suggesting potential for use in cardiovascular conditions.

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared with other thiazine and sulfonamide derivatives:

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamideThiazole ringAntimicrobial
4-Chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamideTetrazole ringAnticancer
N-Cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamideCyclopentyl groupCardiovascular effects

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c24-20-7-4-12-22(20)18-6-3-5-16(15-18)21-30(27,28)19-10-8-17(9-11-19)23-13-1-2-14-29(23,25)26/h3,5-6,8-11,15,21H,1-2,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYCXMMMAYMVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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